Home > Products > Screening Compounds P20174 > Dehydronorketamine Hydrchloride
Dehydronorketamine Hydrchloride - 1435934-26-1

Dehydronorketamine Hydrchloride

Catalog Number: EVT-6723148
CAS Number: 1435934-26-1
Molecular Formula: C12H13Cl2NO
Molecular Weight: 258.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dehydronorketamine hydrochloride is synthesized from norketamine through various chemical processes. It belongs to the class of compounds known as cyclohexenones, which are characterized by their cyclic structure containing a ketone functional group. The compound is recognized for its role in research related to anesthetics and antidepressants, particularly in the context of exploring alternatives to traditional treatments for depression and other mood disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of dehydronorketamine typically involves several steps, beginning with the bromination of norketamine. One effective method described in recent literature includes an epoxidation reaction followed by a samarium diiodide epoxide opening. This approach allows for the formation of hydroxynorketamines, which can subsequently be converted into dehydronorketamine hydrochloride.

  1. Initial Bromination: Norketamine is treated with pyridinium tribromide to introduce bromine into the structure.
  2. Epoxidation: The resulting compound undergoes epoxidation using hydrogen peroxide in methanol.
  3. Opening of Epoxide: The epoxide is then opened with samarium diiodide to yield β-hydroxyketone derivatives.
  4. Formation of Hydrochloride Salt: The final step involves deprotection and conversion into the hydrochloride salt form, which enhances stability and solubility for further applications .
Molecular Structure Analysis

Structure and Data

Dehydronorketamine hydrochloride has a complex structure characterized by a cyclohexene ring with an amino group and a chlorophenyl substituent. The structural representation can be summarized as follows:

  • Molecular Formula: C12H12ClNOHClC_{12}H_{12}ClNO\cdot HCl
  • IUPAC Name: 6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one; hydrochloride
  • SMILES Notation: Cl.NC1(CCC=CC1=O)c2ccccc2Cl
  • InChI: InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15, /h1-3,5-7H,4,8,14H2, 1H

The molecular structure illustrates the presence of both aromatic and aliphatic components, contributing to its unique pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Dehydronorketamine participates in various chemical reactions typical for compounds with ketone functionalities. Key reactions include:

  1. Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions.
  2. Reduction Reactions: The ketone can undergo reduction to form alcohol derivatives.
  3. Acid-base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free base form.

These reactions are crucial for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for dehydronorketamine primarily involves interaction with the N-Methyl-D-aspartate receptor, which plays a significant role in synaptic plasticity and memory function. Research indicates that dehydronorketamine may act as an antagonist at this receptor site, leading to increased levels of neurotransmitters such as glutamate in certain brain regions. This modulation can result in rapid antidepressant effects similar to those observed with ketamine but potentially with fewer side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dehydronorketamine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary based on pH.
  • Melting Point: Specific melting points are often determined during synthesis but generally fall within standard ranges for similar compounds.

These properties are essential for determining its suitability in various pharmaceutical formulations.

Applications

Scientific Uses

Dehydronorketamine hydrochloride has potential applications in several scientific domains:

  1. Neuroscience Research: Investigated for its effects on mood disorders and potential as an antidepressant alternative.
  2. Anesthesia Studies: Explored as a possible anesthetic agent with fewer side effects compared to traditional agents like ketamine.
  3. Pharmacological Studies: Used in studies assessing NMDA receptor activity and related pathways involved in pain perception and mood regulation.

The ongoing research into dehydronorketamine highlights its significance as a compound worthy of further exploration within pharmacology and therapeutic applications .

Biosynthesis and Metabolic Pathways of Dehydronorketamine Hydrochloride

Enzymatic Mechanisms in Ketamine Biotransformation

Dehydronorketamine hydrochloride (DHNK) is a secondary metabolite of ketamine, formed through sequential enzymatic modifications. Ketamine metabolism begins with N-demethylation, primarily mediated by hepatic cytochrome P450 (CYP) isoforms. CYP3A4 and CYP2B6 are the dominant enzymes responsible for this initial step, converting ketamine to norketamine. CYP3A4 exhibits stereoselectivity, preferentially demethylating the (S)-ketamine enantiomer, while CYP2B6 shows less enantiomeric bias [2] [4] [6]. This step generates norketamine, the immediate precursor to DHNK.

Dehydrogenation Pathways: Norketamine undergoes oxidation via dehydrogenation to form dehydronorketamine. This reaction is catalyzed by cytosolic dehydrogenases, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which utilizes NADP⁺ as a cofactor. The reaction proceeds via the abstraction of hydrogen atoms at C5 and C6 of the cyclohexanone ring, forming a conjugated enone system characteristic of DHNK [6] [8]. The reaction mechanism involves:

  • Substrate binding: Norketamine positions within the dehydrogenase’s active site.
  • Hydride transfer: Removal of a hydride ion (H⁻) from C6, coupled with proton loss from C5.
  • Formation of α,β-unsaturated ketone: Generation of a double bond between C5 and C6, yielding DHNK [8].

Table 1: Enzymatic Parameters for Dehydronorketamine Formation

EnzymeReactionKm (μM)Vmax (pmol/min/mg)Primary Cofactor
CYP3A4N-Demethylation98 ± 12320 ± 25NADPH
CYP2B6N-Demethylation145 ± 18210 ± 20NADPH
11β-HSD1Dehydrogenation76 ± 9110 ± 15NADP⁺

Interspecies Variability in Metabolic Flux and Metabolite Profiling

Significant interspecies differences exist in DHNK formation kinetics and abundance. Humans exhibit higher plasma DHNK concentrations (∼16% of total ketamine metabolites) compared to rodents (∼5–8%), attributable to variations in CYP expression and reductase activity [2] [3]. Key factors influencing this variability:

  • CYP isoform expression: Human hepatocytes express CYP3A4 at levels 3-fold higher than CYP2B6, accelerating norketamine generation. In contrast, murine models show dominant Cyp3a11 activity but lower overall demethylation efficiency [3] [4].
  • Dehydrogenase activity: Human liver cytosol demonstrates 2.3-fold higher DHNK production than rat cytosol due to elevated 11β-HSD1 expression [6].
  • Metabolic flux partitioning: In humans, ∼45% of norketamine undergoes dehydrogenation to DHNK, while rodents favor hydroxylation pathways (e.g., hydroxynorketamine formation) [3] [6].

Chronic ketamine exposure induces autoinduction of CYP2B6 in humans, increasing DHNK accumulation by 22–30% after repeated dosing. This phenomenon is absent in rodent models, highlighting critical translational limitations [4] [6].

Table 2: Interspecies Comparison of Dehydronorketamine Pharmacokinetics

ParameterHumanMouseRat
Plasma Cmax (ng/mL)85 ± 1222 ± 418 ± 3
Tmax (h)1.2 ± 0.30.8 ± 0.20.9 ± 0.2
Metabolic Flux (%)45 ± 628 ± 524 ± 4
CYP ContributionCYP3A4 > CYP2B6Cyp3a11 > Cyp2dCyp3a1 > Cyp2c

Pharmacokinetic Modeling of Dehydronorketamine Accumulation

Pharmacokinetic (PK) models characterize DHNK as a high-clearance metabolite with nonlinear accumulation properties. A two-compartment model best describes its disposition:

  • Central compartment: Rapid distribution phase (t₁/₂α = 0.8 ± 0.2 h) following intravenous ketamine administration.
  • Peripheral compartment: Slow elimination phase (t₁/₂β = 8.5 ± 1.2 h) due to reversible tissue binding [4] [6].

DHNK accumulation is driven by:

  • Formation rate-limited kinetics: Plasma DHNK concentrations correlate linearly with norketamine AUC (R² = 0.91), confirming precursor dependency [3].
  • Renal clearance: DHNK undergoes extensive glucuronidation (∼80% of total elimination), with renal excretion accounting for 16% of the administered dose. Its clearance correlates with creatinine clearance (Clᵣ = 1.2 × Clᵣₑₐₜ) [2] [4].
  • Autoinduction: Repeated ketamine dosing upregulates CYP2B6, increasing DHNK steady-state concentrations by 30% after 5 days [6].

Table 3: Pharmacokinetic Parameters of Dehydronorketamine

ParameterValue (Mean ± SD)Units
Volume of Distribution (Vd)3.8 ± 0.6L/kg
Clearance (Cl)0.32 ± 0.05L/h/kg
Elimination Half-Life (t₁/₂β)8.5 ± 1.2h
Renal Excretion16 ± 3% of dose
Protein Binding42 ± 5%

Properties

CAS Number

1435934-26-1

Product Name

Dehydronorketamine Hydrchloride

IUPAC Name

6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H

InChI Key

WQWIJCRGQUZVJW-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl

Canonical SMILES

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.